molecular formula C7H11NO4 B15286106 1,3-Piperidinedicarboxylic acid

1,3-Piperidinedicarboxylic acid

Cat. No.: B15286106
M. Wt: 173.17 g/mol
InChI Key: HWYNYLXTVJYPOW-UHFFFAOYSA-N
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Description

1,3-Piperidinedicarboxylic acid is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Piperidinedicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glutaric acid with ammonia can yield this compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out using a catalyst such as molybdenum disulfide under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,3-Piperidinedicarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-piperidinedicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the carboxylic acid groups.

    Pyridine: A six-membered heterocyclic compound with a nitrogen atom but without the carboxylic acid groups.

    Nipecotic Acid: A piperidine derivative with a carboxylic acid group at the 3-position.

Uniqueness

1,3-Piperidinedicarboxylic acid is unique due to the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse applications in synthesis, research, and industry, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

piperidine-1,3-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)5-2-1-3-8(4-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

HWYNYLXTVJYPOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)O)C(=O)O

Origin of Product

United States

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